Cas no 107793-07-7 (Methyl 2-((trimethylsilyl)ethynyl)benzoate)

Methyl 2-((trimethylsilyl)ethynyl)benzoate is a versatile organosilicon compound widely used in organic synthesis and pharmaceutical research. Its key structural features include a benzoate ester group and a trimethylsilyl-protected ethynyl moiety, offering stability and reactivity for further functionalization. The trimethylsilyl group enhances handling safety by reducing alkyne volatility while allowing selective deprotection under mild conditions. This compound serves as a valuable intermediate in Sonogashira couplings, cycloadditions, and other C–C bond-forming reactions. Its compatibility with diverse reaction conditions and ease of purification make it a preferred choice for constructing complex molecular architectures. The ester functionality further enables downstream transformations, enhancing its utility in medicinal chemistry and materials science applications.
Methyl 2-((trimethylsilyl)ethynyl)benzoate structure
107793-07-7 structure
Product Name:Methyl 2-((trimethylsilyl)ethynyl)benzoate
CAS No:107793-07-7
MF:C13H16O2Si
MW:232.350444793701
CID:829860
PubChem ID:11053512
Update Time:2025-10-31

Methyl 2-((trimethylsilyl)ethynyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-((trimethylsilyl)ethynyl)benzoate
    • methyl 2-(2-trimethylsilylethynyl)benzoate
    • 2-(trimethylsilanylethynyl)benzoic acid methyl ester
    • AK132794
    • KB-53654
    • methyl 2-(2-trimethylsilyl-1-ethynyl)benzoate
    • methyl 2-[(trimethylsilyl)ethynyl]benzoate
    • methyl 2-[2-(1,1,1-trimethylsilyl)-1-ethynyl] benzoate
    • Methyl 2-[2-(trimethylsilyl)ethyn-1-yl]benzoate
    • METHYL 2-[2-(TRIMETHYLSILYL)ETHYNYL]BENZOATE
    • methyl 2-trimethylsilanylethynyl-benzoate
    • RL00333
    • SureCN497720
    • methyl2-((trimethylsilyl)ethynyl)benzoate
    • F78979
    • 2-Trimethylsilanylethynyl-benzoic Acid Methyl Ester
    • KJKMOADDOGZYQC-UHFFFAOYSA-N
    • 107793-07-7
    • CS-0416089
    • J-521795
    • SCHEMBL497720
    • DTXSID80453499
    • trimethylsilylethynylbenzoic acid methyl ester
    • Inchi: 1S/C13H16O2Si/c1-15-13(14)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3
    • InChI Key: KJKMOADDOGZYQC-UHFFFAOYSA-N
    • SMILES: [Si](C#CC1C=CC=CC=1C(=O)OC)(C)(C)C

Computed Properties

  • Exact Mass: 232.09198
  • Monoisotopic Mass: 232.091956283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

Methyl 2-((trimethylsilyl)ethynyl)benzoate Pricemore >>

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Additional information on Methyl 2-((trimethylsilyl)ethynyl)benzoate

Methyl 2-((trimethylsilyl)ethynyl)benzoate (CAS No. 107793-07-7): An Overview and Recent Advances

Methyl 2-((trimethylsilyl)ethynyl)benzoate (CAS No. 107793-07-7) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structural features, which include a trimethylsilyl group and an ethynyl moiety attached to a benzene ring. These functional groups endow the molecule with a range of interesting properties, making it a valuable intermediate in various chemical reactions and processes.

The trimethylsilyl group in Methyl 2-((trimethylsilyl)ethynyl)benzoate serves as a protecting group for the ethynyl functionality, enhancing the stability and reactivity of the molecule in different synthetic pathways. This protection is crucial for achieving high yields and selectivity in complex multi-step syntheses. The ethynyl group, on the other hand, provides a reactive site for various transformations, including metal-catalyzed cross-coupling reactions and cycloadditions.

Recent studies have highlighted the potential of Methyl 2-((trimethylsilyl)ethynyl)benzoate in the development of novel materials and pharmaceuticals. For instance, researchers at the University of California, Berkeley, have utilized this compound as a building block for the synthesis of conjugated polymers with enhanced electronic properties. These polymers have shown promise in applications such as organic photovoltaics and field-effect transistors.

In the pharmaceutical industry, Methyl 2-((trimethylsilyl)ethynyl)benzoate has been explored as an intermediate in the synthesis of bioactive molecules. A notable example is its use in the preparation of certain anti-inflammatory drugs. The compound's ability to undergo selective functionalization allows for the precise modification of drug candidates, improving their pharmacological profiles and reducing side effects.

The synthesis of Methyl 2-((trimethylsilyl)ethynyl)benzoate typically involves a series of well-established chemical reactions. One common approach is to start with 2-bromobenzoic acid, which undergoes a Sonogashira coupling reaction with trimethylsilylacetylene to form the desired product. This method is highly efficient and can be scaled up for industrial production. The use of palladium catalysts and copper(I) iodide as co-catalysts ensures high yields and excellent regioselectivity.

Another important aspect of Methyl 2-((trimethylsilyl)ethynyl)benzoate is its role in green chemistry initiatives. The compound can be synthesized using environmentally friendly protocols that minimize waste and reduce energy consumption. For example, solvent-free conditions and microwave-assisted synthesis have been successfully employed to produce this compound with reduced environmental impact.

The physical properties of Methyl 2-((trimethylsilyl)ethynyl)benzoate are also noteworthy. It is a colorless liquid with a boiling point around 150°C at reduced pressure. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). These properties make it easy to handle and process in laboratory settings.

Safety considerations are an essential part of working with any chemical compound. While Methyl 2-((trimethylsilyl)ethynyl)benzoate is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working under a fume hood to minimize exposure to vapors.

In conclusion, Methyl 2-((trimethylsilyl)ethynyl)benzoate (CAS No. 107793-07-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an ideal intermediate for synthetic chemistry, materials science, and pharmaceutical research. Ongoing research continues to uncover new uses for this versatile molecule, further solidifying its importance in modern chemistry.

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